alpha-2,3-sialyltransferase-IN-1

Beschreibung

Overview of Sialic Acids and Their Biological Significance

Sialic acids are a diverse family of nine-carbon acidic monosaccharides. mdpi.com Typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, they are key players in a vast array of biological processes. nih.govnih.gov The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). nih.gov

Due to their terminal position and negative charge, sialic acids are crucial for a multitude of cellular functions and interactions. ucsd.edu Their biological significance is extensive, encompassing roles in:

Cell-cell and cell-matrix interactions: Sialic acids mediate cellular adhesion and communication, influencing tissue structure and function. nih.gov

Immune system regulation: They are involved in distinguishing "self" from "non-self," thereby preventing autoimmune reactions. youtube.com The sialic acid-Siglec axis, for instance, is a key regulator of immune responses. mdpi.com

Pathogen recognition: Many viruses, bacteria, and toxins use sialic acids as receptors to gain entry into host cells. ucsd.edu

Inflammation: Alterations in sialylation patterns can contribute to inflammatory conditions. mdpi.comyoutube.com

Cancer progression: Hypersialylation, an increased density of sialic acids on the cell surface, is a hallmark of many cancers and is linked to metastasis and immune evasion. nih.gov

Role of Sialyltransferases in Glycoconjugate Biosynthesis

Sialyltransferases are the enzymes responsible for attaching sialic acids to the terminal positions of glycan chains on glycoproteins and glycolipids. nih.govnih.gov This process, known as sialylation, is a critical final step in the biosynthesis of many complex carbohydrates. Sialyltransferases catalyze the transfer of a sialic acid residue from a donor substrate, typically cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor glycoconjugate. nih.govresearchgate.net

Glycosidic Linkage Specificity (α2,3-linkage formation)

The orientation in which a sialic acid is attached to the underlying sugar chain is of paramount importance, as it dictates the final structure and function of the glycoconjugate. Sialyltransferases exhibit high specificity for the type of glycosidic bond they create. Alpha-2,3-sialyltransferases, as their name suggests, catalyze the formation of an α2,3-glycosidic linkage between the sialic acid and a galactose (Gal) residue on the acceptor molecule. nih.govresearchgate.net This specific linkage is crucial for the biological activity of many sialoglycans. nih.gov

Diversity of Human Alpha-2,3-Sialyltransferase Isoforms (ST3Gal I-VI)

The human genome encodes a family of twenty distinct sialyltransferases, which are classified based on the type of linkage they form and their acceptor substrate specificity. nih.govgenenames.org Within this family, there are six alpha-2,3-sialyltransferase isoforms, designated as ST3Gal I through VI. researchgate.netgenenames.org Each of these isoforms exhibits a unique tissue-specific expression pattern and substrate preference, contributing to the vast diversity of sialylated structures found in the human body. researchgate.netnih.gov This diversity allows for fine-tuned regulation of cellular processes in different tissues and at different developmental stages. nih.gov

Substrate Recognition and Acceptor Specificity of Alpha-2,3-Sialyltransferases

The ST3Gal isoforms display distinct preferences for their acceptor substrates, which are typically terminal galactose residues on different types of glycan chains. researchgate.net This specificity is a key determinant of the final sialylated glycan structure. For example:

ST3Gal I and II primarily act on O-glycans. nih.gov

ST3Gal III and IV can sialylate both O- and N-glycans. nih.govnih.gov

ST3Gal V is mainly involved in the synthesis of gangliosides, which are sialylated glycosphingolipids. wikipedia.org

ST3Gal VI shows a preference for type 2 (Galβ1-4GlcNAc) chains. uniprot.org

This differential substrate recognition allows for the precise construction of a wide array of sialoglycans, each with specific biological roles. researchgate.net

Enzymatic Mechanism of Alpha-2,3-Sialyltransferases

The catalytic process of alpha-2,3-sialyltransferases involves the precise transfer of a sialic acid molecule from a high-energy donor to a specific acceptor glycan.

Catalytic Principles and Donor Substrate Utilization (CMP-N-acetylneuraminic acid)

The universal donor substrate for all sialyltransferases is cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), also known as CMP-sialic acid. nih.govresearchgate.netoup.com This activated sugar nucleotide is synthesized in the cytoplasm and then transported into the Golgi apparatus, the primary site of glycosylation. mdpi.comnih.govnih.gov Inside the Golgi, alpha-2,3-sialyltransferases catalyze the transfer of the Neu5Ac moiety from CMP-Neu5Ac to the 3-hydroxyl group of a terminal galactose residue on an acceptor glycoconjugate. nih.govwikipedia.org This reaction results in the formation of an α2,3-sialylated glycoconjugate and the release of cytidine monophosphate (CMP). wikipedia.orgwikipedia.org The enzyme's active site possesses specific binding pockets for both the CMP-Neu5Ac donor and the acceptor substrate, ensuring the correct positioning for the catalytic reaction to occur. nih.gov

Table 1: Human Alpha-2,3-Sialyltransferase Isoforms and their Primary Substrates

| Isoform | Gene | Primary Acceptor Substrate(s) |

| ST3Gal I | ST3GAL1 | Core 1 O-glycans (T antigen) nih.govnih.gov |

| ST3Gal II | ST3GAL2 | O-glycans nih.gov |

| ST3Gal III | ST3GAL3 | Type 1 and Type 2 chains on N- and O-glycans nih.gov |

| ST3Gal IV | ST3GAL4 | Type 2 chains on N-glycans nih.govnih.gov |

| ST3Gal V | ST3GAL5 | Lactosylceramide (for ganglioside synthesis) wikipedia.org |

| ST3Gal VI | ST3GAL6 | Type 2 chains on N- and O-glycans uniprot.org |

Structural Insights into Active Site Architecture and Conformational Dynamics

The catalytic activity and substrate specificity of α-2,3-sialyltransferases (ST3Gal) are dictated by the intricate three-dimensional architecture of their active site and the dynamic conformational changes that occur during the catalytic cycle. High-resolution crystal structures of several sialyltransferases, including mammalian ST3Gal-I, have provided a foundational understanding of the molecular mechanics governing sialic acid transfer.

The crystal structure of porcine ST3Gal-I (PDB ID: 2WNF), for instance, reveals critical residues involved in substrate recognition. The active site is a well-defined pocket where the donor substrate, cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), and the acceptor galactose-containing substrate bind in a specific orientation to facilitate the transfer of the sialic acid moiety.

Key Residues and Substrate Binding

Detailed structural and mutational analyses have identified several key amino acid residues that play pivotal roles in the active site:

Donor Substrate Binding: The L-sialylmotif is primarily involved in binding the CMP-Neu5Ac donor. Specific interactions with the cytidine and phosphate (B84403) portions of the donor molecule anchor it within the active site.

Acceptor Substrate Binding: The S-sialylmotif contributes to the binding of the acceptor substrate. The specificity of different ST3Gal isoforms for various acceptor glycans (e.g., Type-I, Type-II, or Type-III LacNAc structures) is determined by subtle differences in the amino acid composition of the acceptor-binding pocket. nih.gov For example, the presence of Tyr266 in the L-motif of ST3Gal-I and -II is associated with favorable interactions with the axial hydroxyl group on C-4 of GalNAc, explaining their preference for Type-III acceptors. nih.gov

Catalysis: Histidine residues within the active site are essential for the catalytic mechanism. In porcine ST3Gal-I, His319 is proposed to act as the catalytic base, deprotonating the 3-OH group of the acceptor galactose to facilitate its nucleophilic attack on the anomeric carbon of the sialic acid in the donor substrate. nih.gov His302 is thought to be involved in stabilizing the transition state by interacting with the phosphate group of CMP. nih.gov

The table below summarizes key structural data for a representative mammalian α-2,3-sialyltransferase.

| Enzyme Name | PDB ID | Resolution (Å) | Ligands | Key Active Site Residues |

| Porcine ST3Gal-I | 2WNF | 1.25 | Gal-β-1-3GalNAc-o-nitrophenol | Gln108, Tyr266, His302, His319 |

Conformational Dynamics and Inhibition

The binding of substrates to the active site is not a simple lock-and-key mechanism but rather involves significant conformational changes. The enzyme-donor complex formation often induces a conformational change that readies the enzyme for acceptor binding, following an ordered sequential bi-bi or a random sequential bi-bi mechanism. nih.gov A flexible loop region, sometimes referred to as a "lid," can close over the active site upon substrate binding, shielding the reaction from the solvent and properly orienting the substrates for catalysis. nih.gov

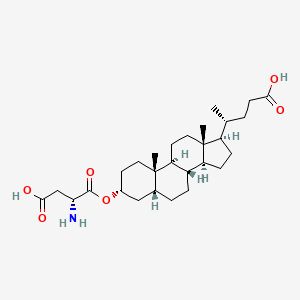

The study of inhibitors provides further insight into the active site and conformational dynamics. alpha-2,3-sialyltransferase-IN-1 , also known as the Lith-O-Asp analog, is a noncompetitive inhibitor of α-2,3-sialyltransferase with an IC₅₀ of 6 μM. medchemexpress.comnih.gov As a noncompetitive inhibitor, it is presumed to bind to an allosteric site or to the enzyme-substrate complex, rather than directly competing with the substrate for the active site. This binding event likely induces a conformational change that reduces the enzyme's catalytic efficiency.

While a specific crystal structure of this compound complexed with an enzyme is not publicly available, structure-activity relationship (SAR) studies on related lithocholic acid analogs shed light on their inhibitory mechanism. nih.govnih.gov These studies suggest that the steroid backbone of these molecules is a key scaffold, and modifications can modulate inhibitory activity against different sialyltransferase isoforms. nih.gov For example, the inhibitor AL10, which also possesses a lithocholic acid core, effectively reduces cell surface sialylation, suggesting that these types of inhibitors can access the enzyme in a cellular context and disrupt its function. nih.gov The inhibition by these analogs can interfere with the proper sialylation of cell surface glycoproteins like integrins, subsequently affecting downstream signaling pathways. nih.govnih.gov

The table below lists inhibitors and their reported activities, providing a glimpse into the chemical tools used to probe ST3Gal function.

| Inhibitor Name | Synonym(s) | Type of Inhibition | Target Enzyme(s) | Reported IC₅₀ |

| This compound | Lith-O-Asp analog | Noncompetitive | α-2,3-sialyltransferase | 6 μM medchemexpress.com |

| Lith-O-Asp | ST3Gal-I, ST3Gal-III, ST6Gal-I | 12-37 μM nih.gov | ||

| AL10 | Sialyltransferase inhibitor | α2,3-ST | - |

Understanding these structural and dynamic features is paramount for the rational design of potent and selective inhibitors for the ST3Gal family of enzymes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUCRVJEHQBAKP-GCHQISOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aberrant Alpha 2,3 Sialylation in Pathophysiological Contexts

Altered Glycosylation Profiles in Disease States

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental and ubiquitous protein modification. nih.govnih.gov The resulting "glycome" is highly dynamic and reflects the physiological or pathophysiological state of the cell. nih.gov Alterations in glycosylation profiles are not merely associated with disease but are often functional effectors driving pathology. nih.gov

In numerous diseases, including cancer and diabetes, the normal patterns of glycosylation are significantly changed. nih.govnih.gov These changes can involve the increased branching of N-glycans, the incomplete synthesis of O-glycans, and, most notably, an increase in terminal sialylation, a phenomenon often termed "hypersialylation". nih.govnih.govoup.com This excess of negatively charged sialic acid on the cell surface is a common feature of malignant cells and can dramatically alter cell-cell and cell-matrix interactions. nih.govnih.gov

For example, studies in diabetes have revealed that N-glycosylation profiles can distinguish patients from healthy controls and may even identify individuals at risk for future disease development. nih.gov Defective N-glycosylation has been implicated in the pathogenesis of both Type 1 and Type 2 diabetes. nih.gov Similarly, in cancer, altered glycosylation is a well-established hallmark. nih.govnih.gov These cancer-associated changes often result in the expression of specific tumor-associated carbohydrate antigens (TACAs), many of which are sialylated structures that are otherwise rare in healthy adult tissues. nih.govnih.gov The enzymes responsible for these modifications, particularly sialyltransferases, are therefore of great interest as potential biomarkers and therapeutic targets. nih.govnih.gov

Role of Alpha-2,3-Sialyltransferases in Cancer Progression and Metastasis

The overexpression of sialylated glycans is a key feature of malignant transformation and is closely linked to the hallmarks of cancer, including metastasis and immune evasion. nih.govnih.gov Alpha-2,3-sialyltransferases (ST3Gal) are central to this process, as they are frequently upregulated in cancer cells and are responsible for synthesizing many of the tumor-associated sialoglycans that drive malignancy. nih.govnih.gov

Hypersialylation refers to the increased density of sialic acid-containing glycans on the cancer cell surface. oup.comnih.gov This process is a common feature across many cancer types and is driven by the increased activity of sialyltransferases. nih.govnih.gov The resulting abundance of terminal sialic acids directly impacts tumor biology by influencing cell dissociation, invasion, and interactions with the surrounding microenvironment. nih.govoup.com

This aberrant sialylation leads to the formation of specific TACAs. nih.gov Notable examples involving α-2,3-linkages include sialyl-Lewis X (sLex) and the sialyl-T antigen. nih.govnih.gov These structures are often found on mucins, which are large, heavily glycosylated proteins. oup.com The high negative charge conferred by hypersialylation can inhibit the adhesion of tumor cells within the primary tissue matrix, facilitating their detachment and subsequent metastasis. oup.com The expression of these tumor-associated glycans is a critical factor in cancer progression. nih.govnih.gov

Table 1: Key Tumor-Associated Glycans Involving Alpha-2,3-Sialylation

| Glycan Antigen | Linkage Type | Associated Sialyltransferase Family | Role in Cancer |

|---|---|---|---|

| Sialyl-Lewis X (sLex) | Siaα2-3Gal | ST3Gal | Mediates adhesion to selectins on endothelial cells, facilitating metastasis. nih.govnih.gov |

| Sialyl-T (ST) Antigen | Siaα2-3Gal | ST3Gal | Associated with tumorigenesis, poor clinical outcomes, and immune evasion. nih.govfrontiersin.org |

| Disialyl-T (dST) Antigen | Siaα2-3Gal (and Siaα2-6GalNAc) | ST3Gal, ST6GalNAc | Acts as a ligand for Siglec-7, suppressing immune cell function. frontiersin.org |

The human ST3Gal family comprises six enzymes (ST3Gal1-6) that catalyze the formation of α-2,3 sialic acid linkages on glycoproteins and glycolipids. nih.govfrontiersin.org Several of these isoforms have distinct and critical roles in cancer.

ST3Gal1: This enzyme is primarily responsible for synthesizing the sialyl-T antigen. nih.gov It is overexpressed in various cancers, including breast and ovarian cancer, where it promotes tumorigenesis and is associated with poor clinical outcomes. nih.gov In multiple myeloma, high levels of ST3Gal1 are linked to inferior prognosis, and the enzyme is thought to be involved in generating ligands that suppress immune responses. frontiersin.org In breast cancer, ST3Gal1 has been shown to facilitate immune evasion through the sialylation of the complement inhibitory protein CD55. nih.govfrontiersin.org

ST3Gal3 and ST3Gal4: These enzymes are key to the synthesis of the sLex antigen. nih.govnih.gov In pancreatic adenocarcinoma, both ST3Gal3 and ST3Gal4 are frequently upregulated. nih.gov Their activity enhances cancer cell migration and invasion, contributing to the metastatic potential of the tumor. nih.gov Downregulation of these enzymes in pancreatic cancer models reduces cell motility and adhesion. nih.gov Similarly, increased α-2,3 sialylation by ST3Gal4 in gastric cancer cells leads to an enhanced invasive phenotype and correlates with poor prognosis. nih.gov However, the expression of ST3Gal4 is not universally increased in all cancers; it has been found to be downregulated in some malignancies like cervical cancer, suggesting a tissue-specific regulatory role. nih.govnih.gov

Table 2: Documented Roles of Specific ST3Gal Isoforms in Cancer

| ST3Gal Isoform | Associated Cancer(s) | Observed Function |

|---|---|---|

| ST3Gal1 | Breast, Ovarian, Multiple Myeloma | Promotes tumorigenesis, immune evasion, associated with poor prognosis. nih.govfrontiersin.org |

| ST3Gal3 | Pancreatic | Increases cell migration and invasion, synthesizes sLex. nih.gov |

| ST3Gal4 | Pancreatic, Gastric | Enhances metastasis, migration, and invasion. nih.govnih.gov |

Cancer cells exploit hypersialylation to create an immunosuppressive microenvironment and evade immune destruction. nih.govnih.gov They achieve this by engaging inhibitory receptors on immune cells, particularly the Sialic acid-binding immunoglobulin-like lectin (Siglec) family. ascopubs.orgnih.gov The interaction between sialylated ligands on tumor cells and inhibitory Siglecs on immune cells (like T cells, NK cells, and macrophages) constitutes a "glyco-immune checkpoint." ascopubs.orgnih.gov

When tumor sialoglycans bind to inhibitory Siglecs (e.g., Siglec-7, Siglec-9, Siglec-10) on immune cells, it triggers a signaling cascade that dampens the anti-tumor response. ascopubs.orgnih.govnih.gov This can lead to:

Reduced cytotoxicity of Natural Killer (NK) cells. nih.gov

Inhibition of T-cell activation and induction of T-cell exhaustion. frontiersin.orgnih.gov

Polarization of macrophages towards a tumor-promoting phenotype. nih.govascopubs.org

Inhibition of dendritic cell activation, leading to reduced antigen presentation. frontiersin.org

For instance, the engagement of Siglec-7 and Siglec-9 on NK cells by tumor sialoglycans can suppress their ability to kill tumor cells. nih.gov Similarly, Siglec-9 is upregulated on tumor-infiltrating T cells, and its engagement by sialoglycans dampens their activation. nih.gov By cloaking themselves in sialic acids, cancer cells effectively mimic "self" and turn off the immune surveillance systems that would normally eliminate them. nih.gov Targeting this sialoglycan-Siglec axis is therefore emerging as a promising strategy in cancer immunotherapy. nih.govnih.govascopubs.org

Alpha-2,3-Sialylation in Infectious Disease Pathogenesis

Many pathogenic bacteria have evolved sophisticated mechanisms to mimic host structures to evade the immune system, a strategy known as molecular mimicry. nih.gov The addition of sialic acid to surface molecules is a key tactic, as sialic acids are abundant on human cell surfaces. frontiersin.orgmdpi.com Bacterial sialyltransferases are crucial virulence factors that enable this camouflage, allowing pathogens to persist and cause disease. mdpi.com

Neisseria gonorrhoeae : The causative agent of gonorrhea, N. gonorrhoeae, cannot synthesize its own sialic acid. Instead, it uses a surface α-2,3-sialyltransferase (Lst) to scavenge sialic acid from the host and attach it to its lipooligosaccharide (LOS). nih.govnih.govresearchgate.net This sialylation is a potent immune evasion strategy. It makes the bacterium resistant to complement-mediated killing and protects it from neutrophil assault. nih.govnih.gov By coating its surface with host-derived sialic acid, the gonococcus engages inhibitory Siglec receptors on neutrophils, which suppresses the oxidative burst and degranulation, thereby promoting bacterial survival within an inflammatory environment. nih.govbiorxiv.org

Campylobacter jejuni : This common foodborne pathogen is a leading antecedent to the autoimmune neuropathy Guillain-Barré syndrome (GBS). nih.govoup.com The link is a classic example of molecular mimicry, where the sialylated LOS structures of certain C. jejuni serotypes are structurally homologous to human nerve gangliosides (e.g., GM1, GD1a). oup.comacs.org The immune response mounted against the bacterial LOS can cross-react with these gangliosides in the peripheral nervous system, leading to nerve damage. nih.govoup.com The bacterium's sialyltransferases (e.g., CstII) are therefore directly implicated in the pathogenesis of this post-infectious autoimmune disease. nih.gov

Helicobacter bizzozeronii : This gastric Helicobacter species, which can infect both canines and humans, possesses a monofunctional α,2,3-sialyltransferase. asm.orgnih.gov This enzyme is involved in the biosynthesis of sialylated lipopolysaccharides (LPS), specifically creating terminal 3'-sialyl-LacNAc structures on the bacterial surface. asm.orgnih.gov This modification of the LPS is thought to be a virulence factor that modulates the host immune response, likely by activating TLR2. nih.govresearchgate.net The ability to express sialylated glycans that mimic host cell surfaces may play a role in the bacterium's ability to adapt and jump from animal hosts to humans. nih.gov

Host-Pathogen Glycan Interactions

The interaction between host and pathogen is a complex dance of recognition and evasion, where cell-surface glycans play a pivotal role. Many pathogens have evolved to utilize host sialic acids as receptors for attachment and entry into cells. nih.govfrontiersin.org The specific linkage of sialic acid, whether α-2,3 or α-2,6, can determine the host and tissue tropism of a virus. mdpi.comasm.org

For instance, avian influenza viruses preferentially bind to α-2,3-linked sialic acids, which are abundant in the avian gut and the lower respiratory tract of humans. nih.govmdpi.com This specificity is a key factor in the cross-species transmission and pathogenicity of these viruses. mdpi.com Similarly, other viruses, such as Zika virus, have been shown to utilize α-2,3-linked sialic acid for efficient internalization into host cells, highlighting this glycan structure as a critical host factor for infection. nih.gov

Beyond viruses, bacteria also exploit α-2,3-sialylation to their advantage. Some pathogenic bacteria can decorate their own surface lipooligosaccharides (LOS) with sialic acid, a phenomenon known as molecular mimicry. nih.govasm.org By presenting a sialylated surface, these bacteria can evade the host's immune system. The enzyme α-2,3-sialyltransferase is crucial in this process. For example, in Haemophilus parasuis, the α-2,3-sialyltransferase LsgB mediates the sialylation of its LOS, which contributes to the bacterium's pathogenicity, including its ability to adhere to and invade host cells and resist complement-mediated killing. nih.gov Similarly, Helicobacter bizzozeronii, a pathogen that can jump from dogs to humans, expresses an α-2,3-sialyltransferase to modify its LPS, which may aid in its adaptation to a new host. asm.org

The table below summarizes the role of α-2,3-sialylation in the context of various pathogens.

Involvement in Inflammatory and Autoimmune Conditions (e.g., Systemic Lupus Erythematosus, Rheumatoid Arthritis)

Aberrant α-2,3-sialylation is increasingly recognized as a significant factor in the pathogenesis of inflammatory and autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). vghtpe.gov.twmdpi.com In these conditions, the delicate balance of the immune system is disrupted, leading to a chronic inflammatory state and the production of autoantibodies.

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the presence of autoantibodies against nuclear antigens. nih.gov Studies have revealed alterations in the sialylation of immune cells and immunoglobulins in SLE patients. For instance, a notable finding is the positive correlation between the ratio of B-cell α-2,3-sialyltransferase (ST3Gal-1) to neuraminidase-3 (Neu3) and the SLE Disease Activity Index (SLEDAI). plos.orgnih.gov This suggests that the dynamic regulation of α-2,3-sialic acid on B cells by these enzymes is linked to the severity of the disease. plos.org Furthermore, lower levels of α-2,3-sialic acid have been observed on B cells of lupus patients compared to healthy individuals. plos.org

Rheumatoid Arthritis (RA) is a chronic inflammatory disorder that primarily affects the joints. In RA, the glycosylation patterns of synovial fibroblasts and immune cells are altered. acrabstracts.org The expression of α-2,3-sialyltransferases has been shown to be dysregulated in RA. For example, monocyte levels of ST3Gal-1 have been found to correlate with the Disease Activity Score 28 (DAS28), a measure of RA activity. vghtpe.gov.twnih.gov This correlation suggests that α-2,3-sialylation on monocytes may play a role in the ongoing inflammation in RA. vghtpe.gov.tw Additionally, pro-inflammatory cytokines like TNF-α and IL-1β can induce a shift towards α-2,3-sialylation in chondrocytes, which could contribute to impaired cell-matrix interactions in diseased joints. nih.gov In fibroblast-like synoviocytes from RA patients, β-galactoside-α2,3-sialyltransferase III (ST3GAL3) has been shown to promote the inflammatory response by activating the TLR9/MyD88 pathway. nih.gov

The table below provides a summary of the involvement of α-2,3-sialyltransferase in SLE and RA.

Alpha 2,3 Sialyltransferase in 1: a Research Probe for Glycobiology

Classification as a Sialyltransferase Inhibitor

Alpha-2,3-sialyltransferase-IN-1 is classified as a potent inhibitor of α-2,3-sialyltransferase, a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to the terminal galactose residue of a glycoconjugate with an α-2,3 linkage.

Inhibitor Type (Noncompetitive)

This compound is characterized as a noncompetitive inhibitor. dntb.gov.uamedchemexpress.com In the context of enzyme kinetics, this means that the inhibitor can bind to the enzyme simultaneously with the substrate, at a site distinct from the active site, known as an allosteric site. medchemexpress.com The binding of this compound to the enzyme reduces its catalytic efficiency without preventing the substrate from binding to the active site.

Structural Relation to Lithocholic Acid Analogs

This compound is a derivative of lithocholic acid, a naturally occurring bile acid. dntb.gov.uagoogle.com It was identified as part of a study that synthesized and evaluated a series of sixteen lithocholic acid analogs for their inhibitory activity against α-2,3-sialyltransferase. dntb.gov.uagoogle.com In the primary research literature, this specific inhibitor is referred to as compound 17. medchemexpress.com The design of these analogs was based on the hypothesis that the steroidal backbone of lithocholic acid could serve as a scaffold to develop cell-permeable inhibitors of sialyltransferases.

Mechanism of Alpha-2,3-Sialyltransferase Inhibition

The inhibitory action of this compound is attributed to its noncompetitive binding to the α-2,3-sialyltransferase enzyme.

Noncompetitive Inhibition Kinetics

The hallmark of noncompetitive inhibition is the reduction of the maximum reaction velocity (Vmax) of the enzyme, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. This kinetic profile indicates that the inhibitor does not interfere with the binding of the substrate to the enzyme's active site but rather hinders the enzyme's ability to convert the substrate into product. For this compound, its noncompetitive nature has been established, although specific kinetic parameters such as the inhibition constant (Ki) and the precise changes in Vmax have not been extensively reported in publicly available literature.

Postulated Interaction with Enzyme Active Site or Allosteric Sites

Given its noncompetitive mode of action, it is postulated that this compound binds to an allosteric site on the α-2,3-sialyltransferase enzyme. medchemexpress.com Allosteric sites are regulatory pockets on an enzyme, distinct from the active site, that can modulate the enzyme's activity upon ligand binding. The binding of the inhibitor to this site likely induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency. However, the specific amino acid residues constituting the allosteric binding pocket for this lithocholic acid analog on α-2,3-sialyltransferase have not yet been experimentally determined or described in detail in published research.

In Vitro Biochemical Characterization

The primary in vitro biochemical characterization of this compound is its half-maximal inhibitory concentration (IC50).

Detailed research findings have established the IC50 of this compound to be 6 μM. medchemexpress.com This value represents the concentration of the inhibitor required to reduce the activity of the α-2,3-sialyltransferase enzyme by 50% under the specific assay conditions used in the study. This level of potency makes it a useful tool for studying the biological functions of this enzyme in a laboratory setting.

Determination of Inhibitory Concentration (IC50)

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. For this compound, which is also identified as a Lith-O-Asp analog, its inhibitory action against α-2,3-sialyltransferase has been determined. medchemexpress.com It exhibits an IC50 value of 6 μM. medchemexpress.com This value indicates the concentration at which the compound achieves half of its maximum inhibitory effect on the enzyme's activity.

Table 1: Inhibitory Concentration (IC50) of this compound

| Compound Name | Target Enzyme | IC50 |

|---|---|---|

| This compound | α-2,3-Sialyltransferase | 6 μM medchemexpress.com |

Specificity and Selectivity Profiling against Sialyltransferase Isoforms

The human sialyltransferase family is diverse, comprising multiple isoforms that are categorized based on the specific linkage they create. The major families include ST3Gal (α-2,3), ST6Gal (α-2,6), and ST8SIA (α-2,8). nih.gov The α-2,3-sialyltransferases (ST3Gals) themselves are a subfamily with several members, including ST3Gal-I, -II, -III, -IV, and -VI, each showing distinct acceptor substrate specificities. nih.govnih.gov For instance, ST3Gal-I and ST3Gal-II preferentially act on Type-III (Galβ1,3GalNAc) structures, while other isoforms prefer Type-I (Galβ1,3GlcNAc) or Type-II (Galβ1,4GlcNAc) acceptors. nih.govnih.gov

An ideal inhibitor should exhibit high selectivity for its target enzyme isoform to minimize off-target effects. Profiling an inhibitor against a panel of sialyltransferase isoforms is therefore a critical step in its characterization. For example, the inhibitor FCW393 has been profiled against several isoforms, showing IC50 values of 7.76 μM for ST6GAL1 and 9.45 μM for ST3GAL3, while being significantly less potent against ST3GAL1 (IC50 > 400 μM) and ST8SIA4 (IC50 > 100 μM). nih.gov Detailed public-domain data on the comprehensive selectivity profile of this compound across the full range of ST isoforms is not extensively documented. Such studies are essential to fully understand its potential as a specific research tool.

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is fundamental to understanding the mechanism by which an inhibitor interacts with its target enzyme. This compound has been identified as a noncompetitive inhibitor of α-2,3-sialyltransferase. medchemexpress.com In noncompetitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding to the active site.

The defining characteristics of a noncompetitive inhibitor are its effects on the key kinetic parameters of the Michaelis-Menten model. mdpi.comresearchgate.netembrapa.br A noncompetitive inhibitor lowers the maximum velocity (Vmax) of the reaction, as the enzyme-inhibitor-substrate complex is less active or inactive. However, it does not alter the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. This lack of effect on Km indicates that the inhibitor's binding does not interfere with the substrate's ability to bind to the enzyme's active site. The analysis of these kinetic parameters provides a clear mechanistic classification for the inhibitor. mdpi.comresearchgate.net

Structural Basis of Inhibitor-Enzyme Interactions

Computational Modeling and Docking Studies

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand (inhibitor) and its protein target at a molecular level. nih.gov These methods are instrumental in drug discovery and development for several reasons: they can elucidate the binding mode of an inhibitor, identify key amino acid residues in the enzyme's binding pocket that are crucial for interaction, and help predict the binding affinity. nih.gov This information provides a rational basis for the design of new, more potent, and selective inhibitors.

While these techniques are widely applied in enzyme inhibitor research, specific computational modeling and molecular docking studies detailing the binding of this compound to an α-2,3-sialyltransferase are not widely available in published literature. Such studies would be invaluable for visualizing the three-dimensional orientation of the inhibitor within the enzyme's allosteric site and understanding the specific molecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the enzyme-inhibitor complex.

Insights into Structure-Activity Relationships for Related Inhibitors

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. These studies involve synthesizing and testing a series of related compounds to determine how specific changes in chemical structure affect biological activity. acs.orgnih.gov

This compound is described as a Lith-O-Asp analog, indicating it belongs to the class of lithocholic acid derivatives. medchemexpress.com Lithocholic acid analogs have been recognized as a group of sialyltransferase inhibitors. nih.govnih.gov SAR studies on this class of compounds aim to identify the key structural features of the lithocholic acid scaffold and the conjugated amino acid that are responsible for inhibitory activity. Modifications to either the steroid nucleus or the appended moiety can lead to significant changes in potency and selectivity. For example, research into other classes of sialyltransferase inhibitors, such as fluorinated sialic acid analogs, has shown that modifications at different positions (e.g., C-5) can lead to increased inhibitory potency. acs.org Similarly, for benzimidazole-based inhibitors of other glycosidases, the type and position of substituents on the aromatic rings have been shown to dramatically influence inhibitory efficacy. nih.gov These principles of medicinal chemistry, focused on understanding how structure dictates function, are directly applicable to the further development of lithocholic acid-based inhibitors like this compound.

Applications of Alpha 2,3 Sialyltransferase in 1 in Cellular and Preclinical Research Models

Modulation of Cellular Sialylation Patterns

The primary application of alpha-2,3-sialyltransferase-IN-1 lies in its ability to modulate the sialylation patterns on the surface of cells. Sialic acids are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, influencing a wide array of biological phenomena. nih.govnih.govresearchgate.net

Alpha-2,3-sialyltransferases catalyze the transfer of sialic acid to galactose residues on both glycoproteins and glycolipids. nih.govnih.gov The inhibitor, this compound, by blocking this action, allows researchers to study the consequences of reduced α-2,3-sialylation. This is significant because the presence or absence of these terminal sialic acids can dramatically alter the properties and functions of these molecules. rsc.orgnih.gov For instance, the sialylation of glycoproteins is implicated in processes ranging from cell-cell recognition to immune responses. rsc.orgnih.gov Similarly, sialylated glycolipids, known as gangliosides, are vital components of cell membranes, particularly in the nervous system, and are involved in cell signaling and adhesion. nih.gov

The inhibition of α-2,3-sialyltransferases can lead to a decrease in the expression of specific sialylated structures on the cell surface. nih.gov This alteration in the cellular "sialome" is a key tool for understanding the specific roles of α-2,3-linked sialic acids in various biological contexts. nih.gov

The specificity of this compound for the α-2,3 linkage is a critical aspect of its utility. Sialic acids can be attached to galactose via different linkages, most commonly α-2,3 or α-2,6. researchgate.netvirology.ws These distinct linkages are generated by different families of sialyltransferases and have different biological implications. researchgate.netnih.gov

For example, α-2,3-linked sialic acids are often associated with cancer progression and metastasis, while α-2,6-linked sialic acids are involved in immune regulation. zbiotech.com By specifically inhibiting the formation of α-2,3 linkages, researchers can dissect the unique contributions of this particular sialylation pattern. nih.gov This is often achieved using lectins, which are proteins that bind to specific carbohydrate structures. For instance, Maackia amurensis lectin (MAL) preferentially binds to α-2,3-linked sialic acids, allowing for their detection and quantification. zbiotech.commdpi.com The use of inhibitors like this compound, in conjunction with such analytical tools, provides a powerful approach to studying the functional consequences of specific sialic acid linkages.

Table 1: Impact of α-2,3-Sialyltransferase Inhibition on Sialic Acid Linkages

| Cellular Component | Effect of α-2,3-Sialyltransferase-IN-1 | Analytical Method |

|---|---|---|

| Glycoproteins | Decreased α-2,3-sialylation | Lectin Staining (e.g., MAL) |

| Glycolipids | Decreased α-2,3-sialylation | Mass Spectrometry |

| Cell Surface | Altered overall sialylation pattern | Flow Cytometry with labeled lectins |

Effects on Cell Biology

The modulation of cellular sialylation by this compound has profound effects on various aspects of cell biology, including adhesion, migration, and signaling. nih.govnih.gov

Cell adhesion, the process by which cells attach to each other and to the extracellular matrix, is heavily influenced by cell surface glycosylation. nih.gov The terminal sialic acids on glycoproteins and glycolipids can modulate the function of adhesion molecules. nih.govnih.gov Inhibition of α-2,3-sialyltransferases has been shown to impact cell adhesion. For instance, in pancreatic cancer cells, the knockdown of α-2,3-sialyltransferases, which would mimic the effect of an inhibitor, impaired E-selectin-dependent adhesion. nih.govresearchgate.net E-selectin is a protein expressed on endothelial cells that plays a crucial role in the adhesion of cancer cells to blood vessel walls, a key step in metastasis. nih.gov

Cell migration and invasion are fundamental processes in development, wound healing, and also in the pathological spread of cancer. nih.govnih.gov Studies have demonstrated a direct link between α-2,3-sialylation and the migratory and invasive potential of cancer cells. nih.govnih.govejh.it

In ovarian cancer cells, downregulation of the α-2,3-sialyltransferase ST3GalI was found to significantly suppress cell migration and invasion. nih.gov Conversely, its overexpression enhanced these processes. nih.gov Similarly, in pancreatic cancer cells, the downregulation of α-2,3-sialyltransferases ST3GAL3 and ST3GAL4 resulted in a significant decrease in cell migration and invasion. researchgate.net These findings suggest that inhibitors like this compound could be valuable tools for studying and potentially impeding cancer cell motility.

Table 2: Effects of α-2,3-Sialyltransferase Inhibition on Cell Behavior

| Cell Process | Observed Effect of Inhibition/Downregulation | Cancer Model |

|---|---|---|

| Adhesion | Decreased E-selectin-dependent adhesion | Pancreatic Cancer nih.govresearchgate.net |

| Migration | Suppressed | Ovarian Cancer nih.gov, Pancreatic Cancer researchgate.net |

| Invasion | Suppressed | Ovarian Cancer nih.gov, Pancreatic Cancer researchgate.net |

Sialylation can directly influence the function of cell surface receptors and, consequently, the signaling pathways they activate. nih.govejh.it A notable example is the epidermal growth factor receptor (EGFR), a key driver of cell growth and proliferation in many cancers. nih.gov

Research has shown a crosstalk between the α-2,3-sialyltransferase ST3GalI and the EGFR signaling pathway in ovarian cancer. nih.gov High expression of ST3GalI was associated with increased EGFR signaling. nih.gov Inhibition of α-2,3-sialylation has the potential to modulate this pathway. While the direct effect of this compound on androgen receptor (AR) signaling is less documented in the provided context, the general principle that glycosylation affects receptor function suggests this is a plausible area of investigation. The intricate interplay between sialylation and signaling pathways underscores the importance of inhibitors like this compound in deciphering these complex regulatory networks.

Studies in Disease-Relevant Cell Models

Cancer Cell Lines (e.g., Prostate, Breast, Ovarian, Pancreatic, Melanoma)

No published research could be identified that investigates the effects of this compound on prostate, breast, ovarian, pancreatic, or melanoma cell lines. While the role of alpha-2,3-sialyltransferases (like ST3GAL1, ST3GAL3, and ST3GAL4) is studied in these cancers, often through genetic silencing or the use of other inhibitors, data specific to "this compound" is absent. nih.govnih.gov

Bacterial Pathogen Models (e.g., Neisseria gonorrhoeae)

There is no available research detailing the use of this compound in bacterial pathogen models, including Neisseria gonorrhoeae. Studies on this pathogen have focused on the genetic deletion of the bacterial α-2,3-sialyltransferase (lst) gene to understand its role in pathogenesis. nih.gov

Immune Cell Models (e.g., Dendritic cells, B cells, T cells)

Information regarding the application of this compound in dendritic cell, B cell, or T cell models is not present in the scientific literature. Research into sialylation's role in immunity often involves pan-sialyltransferase inhibitors or genetic models, not the specific compound . nih.gov

In Vivo Efficacy Studies in Animal Models

Impact on Tumor Growth and Metastasis in Syngeneic Models

No in vivo studies using syngeneic animal models to assess the impact of this compound on tumor growth and metastasis have been published. Research in this area has utilized genetic knockout models or other inhibitors to demonstrate the role of the enzyme family in cancer progression. nih.gov

Strategic Integration of Alpha 2,3 Sialyltransferase in 1 in Glycobiology Research

As a Tool for Glycan Pathway Elucidation

The intricate network of glycosylation pathways can be challenging to unravel due to the large number of enzymes involved and their often overlapping specificities. Inhibitors like alpha-2,3-sialyltransferase-IN-1 are invaluable for elucidating these pathways. By selectively blocking a specific enzymatic step, researchers can observe the resulting changes in the cellular glycome and deduce the function of the inhibited enzyme.

For instance, the use of such inhibitors can help determine the specific sialyltransferase responsible for the synthesis of a particular glycan structure. Human chondrocytes, for example, primarily express α-2,6-specific sialyltransferases and, consequently, α-2,6-linked sialic acid residues on their glycoprotein (B1211001) N-glycans. nih.gov However, under inflammatory conditions induced by cytokines like IL-1β or TNF-α, there is a notable shift towards the expression of α-2,3-specific sialyltransferases and the production of α-2,3-linked sialyl residues. nih.govnih.gov The application of this compound in such a system could help to confirm the functional role of the induced α-2,3-sialyltransferases in the observed phenotypic changes. nih.gov

This targeted inhibition allows for a more precise understanding of how the cellular machinery for glycosylation is regulated and how it responds to external stimuli, ultimately contributing to a more complete map of glycan biosynthetic pathways.

As a Chemical Probe for Target Validation in Glyco-Diseases

Altered glycosylation is a hallmark of numerous diseases, including cancer. frontiersin.org The overexpression of certain sialyltransferases, leading to hypersialylation of the cell surface, is often associated with tumor progression and metastasis. nih.govnih.gov this compound serves as a crucial chemical probe to validate specific α-2,3-sialyltransferases as potential therapeutic targets in these glyco-diseases.

By inhibiting the activity of a specific α-2,3-sialyltransferase, researchers can assess the impact on disease-related cellular processes. For example, ST3GAL1, a human β-galactoside α-2,3-sialyltransferase, has been implicated in promoting malignant phenotypes in various cancers. nih.gov It catalyzes the transfer of sialic acid to galactose-containing substrates and is involved in the synthesis of tumor-associated antigens. nih.govnih.gov Using this compound, or similar inhibitors, the hypothesis that inhibiting ST3GAL1 can impede tumor growth or metastasis can be directly tested in cellular and animal models.

The development of synthetic probes, such as those designed to detect and quantify specific sialyltransferases, further aids in this validation process. nih.gov These probes can be used to monitor the expression levels of the target enzyme in diseased versus healthy tissues, providing further evidence for its role in the pathology.

Development of Novel Sialyltransferase Inhibitors and Analogs

The discovery of this compound has spurred further efforts in the development of more potent and selective sialyltransferase inhibitors. These efforts are critical for translating the findings from basic research into potential therapeutic applications.

The structure of this compound and other initial "hit" compounds provides a foundation for lead optimization. medium.com This process involves systematically modifying the chemical structure of the lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. nih.govresearchgate.net

Structure-based design, which utilizes the three-dimensional structure of the target enzyme, is a powerful strategy in this endeavor. researchgate.net By understanding the interactions between the inhibitor and the active site of the sialyltransferase, medicinal chemists can design modifications that enhance binding affinity and specificity. This approach has been instrumental in the development of transition-state analogs of the natural donor substrate, CMP-Neu5Ac, which have shown significant inhibitory activity. researchgate.net

| Inhibitor Design Strategy | Key Features | Example/Target |

| Transition-State Analogs | Mimic the transition state of the enzymatic reaction. | CMP-Neu5Ac based inhibitors |

| Structural Simplification | Removal of non-essential chemical groups to improve drug-like properties. | Truncating complex lead compounds |

| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Replacing a phosphodiester group with a carbamate (B1207046) or 1,2,3-triazole |

A major challenge in developing sialyltransferase inhibitors is achieving selectivity for a specific enzyme among the many closely related sialyltransferases in the human body. nih.gov Enhancing selectivity is crucial to minimize off-target effects and potential toxicity.

One strategy to improve both potency and selectivity is the development of divalent inhibitors. For example, linking two molecules of the neuraminidase inhibitor oseltamivir (B103847) resulted in a significant increase in inhibitory potency due to the ability to bind to multiple active sites on the target enzyme. nih.gov Similar strategies could be applied to the design of sialyltransferase inhibitors.

Furthermore, exploring different chemical scaffolds and modifying existing ones can lead to compounds with improved potency. For instance, the synthesis of lithocholic acid analogues was inspired by the inhibitory activity of soyasaponin, a natural product. One such cell-permeable analogue was shown to inhibit α-2,3-sialylation and suppress cancer cell metastasis. nih.gov

Contribution to Understanding Glyco-Immune Checkpoints

The immune system's ability to distinguish between "self" and "non-self" is fundamental to its function. Cancer cells can exploit this by altering their surface glycosylation to create a "glycocalyx" that masks them from immune recognition. frontiersin.org Sialoglycans, particularly those synthesized by α-2,3-sialyltransferases, play a critical role in this process by acting as ligands for inhibitory Siglec receptors on immune cells, thus forming "glyco-immune checkpoints". nih.govnih.gov

The use of this compound and other specific inhibitors allows researchers to probe the function of these glyco-immune checkpoints. By inhibiting the synthesis of sialoglycan ligands, it is possible to "unmask" cancer cells and restore the anti-tumor immune response. For example, ST3Gal1 has been shown to synthesize key glyco-immune checkpoints in prostate cancer. nih.gov Inhibition of this enzyme could therefore represent a novel strategy for cancer immunotherapy.

Recent research has highlighted the importance of the cell-surface glycocalyx in inhibiting antibody-dependent cellular phagocytosis (ADCP) and cell-mediated cytotoxicity (ADCC). pnas.org Targeted removal or inhibition of the synthesis of these sialoglycans can significantly enhance the susceptibility of tumor cells to immune-mediated killing. This underscores the potential of α-2,3-sialyltransferase inhibitors as adjuvants in cancer immunotherapy.

Future Research Directions and Unanswered Questions

Comprehensive Profiling of Isoform-Specific Inhibition across ST3Gal Family

The human ST3Gal family consists of six members (ST3Gal1-6), each with distinct substrate specificities and expression patterns. frontiersin.org A critical next step is to conduct a comprehensive analysis of how α-2,3-sialyltransferase-IN-1 interacts with each of these isoforms. While some data on its inhibitory activity against certain isoforms like ST3Gal1 and ST3Gal3 exists, a complete picture is lacking. mdpi.com For instance, ST3Gal1 is primarily involved in the synthesis of the tumor-associated sialyl-T antigen, while ST3Gal3, ST3Gal4, and ST3Gal6 are associated with the synthesis of sialyl-Lewis antigens. frontiersin.org Understanding the inhibitor's potency and selectivity against each ST3Gal isoform is paramount for its effective use as a research tool. This will allow scientists to attribute specific biological effects observed upon treatment with the inhibitor to the inhibition of a particular ST3Gal enzyme.

Exploration of Off-Target Effects and Selectivity Landscape

Beyond the ST3Gal family, a thorough investigation into the off-target effects of α-2,3-sialyltransferase-IN-1 is crucial. This involves screening the inhibitor against a broad panel of other glycosyltransferases, including other sialyltransferase families like ST6Gal, ST6GALNAC, and ST8SIA, as well as fucosyltransferases. frontiersin.orgmdpi.com For example, a previously reported inhibitor, FCW393, demonstrated selective inhibition of ST6GAL1 and ST3GAL3 but not ST3GAL1 or ST8SIA4. mdpi.com Determining a similar selectivity profile for α-2,3-sialyltransferase-IN-1 will help to validate its specificity and minimize the misinterpretation of experimental results. A broad selectivity landscape will provide confidence that observed phenotypic changes are a direct consequence of inhibiting α-2,3-sialyltransferases.

Advanced Structural Studies of Inhibitor-Enzyme Complexes (e.g., X-ray Crystallography of α-2,3-sialyltransferase-IN-1 bound complex)

To date, no crystal structure of α-2,3-sialyltransferase-IN-1 in complex with any α-2,3-sialyltransferase is publicly available. Obtaining high-resolution three-dimensional structures through techniques like X-ray crystallography is a high-priority research direction. Such structures would provide invaluable atomic-level insights into the precise binding mode of the inhibitor within the enzyme's active site. This information is critical for understanding the molecular basis of its inhibitory activity and selectivity. By visualizing the interactions between the inhibitor and key amino acid residues, researchers can rationally design more potent and selective second-generation inhibitors. Structural data for related sialyltransferases, such as human ST6Gal-I and bacterial α2,3-sialyltransferases, have already provided significant understanding of their mechanisms and substrate specificities. oup.comnih.gov

Systems Glycobiology Approaches to Sialylation Inhibition

The advent of systems biology offers a powerful framework to understand the global impact of inhibiting α-2,3-sialylation. By employing "omics" approaches, such as glycomics, proteomics, and transcriptomics, researchers can obtain a holistic view of the cellular response to α-2,3-sialyltransferase-IN-1. Glycomic analyses would reveal the global changes in the cellular sialome, identifying which specific glycan structures are most affected. Proteomics could identify downstream changes in protein expression and signaling pathways, while transcriptomics could reveal compensatory changes in gene expression, including other glycosyltransferases. nih.gov This integrated approach will provide a comprehensive understanding of the functional consequences of inhibiting this specific class of enzymes.

Development of Advanced Research Tools and Methodologies for Glycan Analysis

The study of sialylation requires sophisticated analytical techniques. Future research should focus on developing and refining methodologies for the sensitive and specific analysis of α-2,3-linked sialic acids. This includes the advancement of mass spectrometry-based techniques for glycan and glycopeptide analysis, which can differentiate between sialic acid linkage isomers (α-2,3 vs. α-2,6). youtube.comresearchgate.net The development of novel chemical derivatization strategies to stabilize sialic acid linkages during analysis is also an important area. researchgate.net Furthermore, creating new molecular probes and antibodies with high specificity for α-2,3-sialylated glycans will be essential for their detection and visualization in cells and tissues. These advanced tools will be instrumental in elucidating the precise roles of α-2,3-sialylation in health and disease.

Q & A

Q. What is the biochemical role of α-2,3-sialyltransferase-IN-1 in glycobiology studies, and how is its inhibitory activity quantified?

α-2,3-Sialyltransferase-IN-1 is a noncompetitive inhibitor of α-2,3-sialyltransferase, an enzyme critical in sialylation processes that modify glycoproteins and glycolipids. Its inhibitory potency is quantified using an IC50 value of 6 μM, determined via enzymatic assays measuring substrate conversion rates in controlled in vitro conditions . Researchers should employ kinetic assays (e.g., fluorescence-based or HPLC-coupled methods) to validate inhibition under varying substrate/enzyme ratios, ensuring reproducibility by triplicate measurements and appropriate controls (e.g., vehicle-only and positive inhibition benchmarks) .

Q. What are the key physicochemical properties and storage requirements for maintaining α-2,3-sialyltransferase-IN-1 stability?

The compound (C28H45NO6, MW 491.67) requires storage at 2–8°C in lyophilized form to prevent hydrolysis or degradation. For in vitro studies, reconstitution in anhydrous DMSO (e.g., 10 mM stock) is recommended to avoid solvent-induced artifacts. Stability tests under accelerated conditions (e.g., 25°C for 24–72 hours) should precede long-term experiments to confirm structural integrity via LC-MS or NMR .

Advanced Research Questions

Q. How can researchers design robust dose-response experiments to assess α-2,3-sialyltransferase-IN-1 specificity across related sialyltransferases?

To evaluate specificity, dose-response curves should be generated against α-2,3-, α-2,6-, and α-2,8-sialyltransferases under identical assay conditions (pH 7.4, 37°C, physiological ion concentrations). Use orthogonal validation methods:

- Enzymatic profiling : Compare IC50 values across isoforms.

- Structural analysis : Perform molecular docking studies using the compound’s 3D structure (available via chemical databases) to identify binding site differences .

- Cellular assays : Measure sialylation patterns in cell lines overexpressing specific isoforms via flow cytometry or lectin blots .

Q. How should contradictory data on α-2,3-sialyltransferase-IN-1’s inhibitory efficacy be resolved in heterogeneous experimental systems?

Discrepancies may arise from variations in enzyme sources (recombinant vs. native), assay buffers, or cellular models. Mitigation strategies include:

- Standardization : Adopt consensus protocols (e.g., fixed substrate concentrations, uniform detection methods).

- Cross-validation : Compare results with orthogonal techniques (e.g., glycan mass spectrometry vs. lectin staining) .

- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., lot-to-lot reagent variability) .

Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of α-2,3-sialyltransferase-IN-1 derivatives?

SAR studies require systematic modifications to the core structure (e.g., altering the acyl group or sugar moiety) followed by iterative testing:

- Synthetic chemistry : Introduce substituents at positions predicted to enhance binding (e.g., C-3 or C-7) using the parent compound’s crystal structure or homology models .

- High-throughput screening : Test analogs in 96-well plate formats with real-time kinetic readouts.

- Computational modeling : Use molecular dynamics simulations to predict binding free energy changes (ΔΔG) for each derivative .

Q. How can researchers address off-target effects of α-2,3-sialyltransferase-IN-1 in complex biological systems?

Off-target profiling involves:

- Kinase/GPCR panels : Screen the compound against panels of unrelated enzymes/receptors at 10× IC50.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.

- Phenotypic rescue : Co-administer the inhibitor with a sialylation precursor (e.g., CMP-sialic acid) to confirm on-target effects .

Methodological and Data Analysis Considerations

Q. What statistical frameworks are optimal for analyzing α-2,3-sialyltransferase-IN-1’s inhibitory kinetics?

Non-linear regression models (e.g., Hill equation) should fit dose-response data, with goodness-of-fit assessed via R² and residual plots. For noncompetitive inhibition, confirm the lack of substrate competition using Lineweaver-Burk plots. Report 95% confidence intervals for IC50 values and use ANOVA for cross-group comparisons .

Q. How should researchers validate the purity and identity of α-2,3-sialyltransferase-IN-1 batches in independent studies?

Mandatory analyses include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.